molecular formula C23H24ClN3O3 B1139217 Usp7-IN-1

Usp7-IN-1

Katalognummer: B1139217
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: CITWIBXKKHFDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

USP7-IN-1 is a small-molecule inhibitor specifically targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including cell cycle regulation, DNA repair, and epigenetic control. USP7 is implicated in cancer progression due to its role in stabilizing oncogenic proteins and promoting tumor growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of USP7-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance potency and selectivity. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthetic route, optimizing reaction times, temperatures, and solvent systems. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: USP7-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in this compound vorhanden sind, und den verwendeten Reaktionsbedingungen. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

Usp7-IN-1 has shown promise as a therapeutic agent in cancer immunotherapy by modulating the tumor microenvironment and enhancing anti-tumor immune responses. Elevated levels of USP7 are associated with poor survival outcomes in various cancers due to its role in stabilizing proteins that suppress anti-tumor immunity.

  • Mechanism of Action : Inhibition of USP7 by this compound disrupts the stability of several oncogenic proteins, including MDM2, which leads to increased levels of the tumor suppressor p53. This stabilization promotes apoptosis in tumor cells and enhances the efficacy of immunotherapeutic agents .
  • Case Studies :
    • In mouse models of Lewis lung carcinoma, treatment with this compound resulted in slowed tumor growth and increased infiltration of immune cells such as M1 macrophages and CD8+ T cells expressing interferon-gamma .
    • The combination of this compound with programmed death protein 1 (PD-1) inhibitors demonstrated a synergistic effect, significantly improving anti-tumor responses .

Modulation of Oncogenic Pathways

This compound plays a pivotal role in regulating various oncogenic signaling pathways by inhibiting USP7's deubiquitinating activity.

  • ERK1/2 Signaling Pathway : USP7 has been identified as a regulator of the ERK1/2 signaling pathway through its interaction with Raf-1. This compound decreases the polyubiquitination of Raf-1, thus inhibiting ERK signaling and reducing cell viability in lung adenocarcinoma .
  • NOTCH Signaling : this compound has been shown to interact with NOTCH1, stabilizing it and promoting leukemia cell growth. Inhibition of USP7 with this compound leads to decreased NOTCH1 levels and significantly blocks T-cell acute lymphoblastic leukemia cell growth both in vitro and in vivo .

DNA Damage Response

USP7 is crucial for maintaining genome stability by regulating key proteins involved in the DNA damage response.

  • Stabilization of p53 : this compound enhances p53 stability by preventing its degradation through MDM2-mediated ubiquitination. This action initiates a robust DNA damage response, promoting cell cycle arrest and apoptosis in response to genotoxic stress .
  • Role in Replication Stress : Inhibition of USP7 has been linked to enhanced sensitivity to DNA-damaging agents, making this compound a potential candidate for combination therapies aimed at overcoming chemoresistance in cancer cells .

Summary Table

Application AreaMechanism of ActionKey Findings
Cancer ImmunotherapyModulates tumor microenvironment; enhances immune responseSlowed tumor growth; increased immune cell infiltration
Oncogenic PathwaysRegulates ERK1/2 and NOTCH signalingDecreased cell viability; inhibited leukemia growth
DNA Damage ResponseStabilizes p53; enhances DNA repair mechanismsPromotes apoptosis; overcomes chemoresistance

Wirkmechanismus

USP7-IN-1 exerts its effects by binding to the catalytic domain of USP7, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, promoting their degradation by the proteasome. The inhibition of USP7 stabilizes tumor suppressor proteins like p53, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the p53-MDM2 axis, DNA repair proteins, and epigenetic regulators .

Biologische Aktivität

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes, including DNA damage response, cell cycle control, and immune responses. The compound Usp7-IN-1 has emerged as a significant inhibitor of USP7, showing promise in cancer therapy by modulating the stability of key proteins involved in tumor suppression and oncogenesis. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound functions primarily by inhibiting the deubiquitination activity of USP7, which leads to the stabilization of its substrates, notably the tumor suppressor protein p53. Under normal conditions, USP7 stabilizes HDM2 (an E3 ubiquitin ligase), which in turn ubiquitinates p53 for degradation. Inhibition of USP7 by this compound disrupts this interaction, leading to increased levels of p53 and enhanced apoptotic signaling in cancer cells .

Key Mechanisms:

  • Inhibition of HDM2: this compound prevents USP7 from deubiquitinating HDM2, resulting in reduced degradation of p53 .
  • Stabilization of p53: Elevated p53 levels activate downstream targets that promote cell cycle arrest and apoptosis in response to DNA damage .
  • Impact on CDK1 Activity: USP7 also regulates cyclin-dependent kinase 1 (CDK1) activity. Inhibition of USP7 can lead to untimely activation of CDK1, causing DNA damage and toxicity in mammalian cells .

Research Findings

Numerous studies have explored the biological activity of this compound and its effects on various cancer types. Here are some significant findings:

Table 1: Summary of Key Studies on this compound

StudyFindingsCancer TypeMethodology
Increased sensitivity to chemotherapy drugs when combined with this compoundHepatocellular carcinoma (HCC)Gene expression analysis, GSEA
Induction of apoptosis through p53 stabilizationVarious cancer cell linesCompetitive ABPP
Identification of small molecules that destabilize USP7Prostate cancerNMR-based screening
Enhanced immune response via modulation of immune checkpoint moleculesMultiple cancersImmunohistochemistry

Case Studies

Case Study 1: Hepatocellular Carcinoma (HCC)
A study investigated the therapeutic effects of this compound in HCC. Results indicated that upregulation of USP7 was associated with poor prognosis. Treatment with this compound led to increased apoptosis and enhanced sensitivity to standard chemotherapy agents such as sorafenib and paclitaxel. The study utilized gene expression data from TCGA and validated findings through RT-PCR and immunohistochemistry .

Case Study 2: Prostate Cancer
Another research effort focused on the role of USP7 in prostate cancer, where it was found that this compound effectively inhibited the growth of cancer cells by stabilizing p53 and reducing the activity of androgen receptors involved in tumor proliferation. This was assessed using both in vitro assays and animal models .

Eigenschaften

IUPAC Name

7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITWIBXKKHFDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.